Cas no 671790-48-0 (3-Bromo-4-Ethoxy-5-Methoxybenzoic Acid)
3-Bromo-4-Ethoxy-5-Methoxybenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-BROMO-4-ETHOXY-5-METHOXY-BENZOIC ACID
- 3-Bromo-4-Ethoxy-5-Methoxybenzoic Acid
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- MDL: MFCD03976236
- Inchi: 1S/C10H11BrO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13)
- InChI Key: VDKJPBQKOGGPIJ-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)O)=CC(=C1OCC)OC
3-Bromo-4-Ethoxy-5-Methoxybenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 040038-500mg |
3-Bromo-4-ethoxy-5-methoxybenzoic acid |
671790-48-0 | 500mg |
$126.00 | 2023-09-11 | ||
| TRC | B145175-50mg |
3-Bromo-4-Ethoxy-5-Methoxybenzoic Acid |
671790-48-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B145175-100mg |
3-Bromo-4-Ethoxy-5-Methoxybenzoic Acid |
671790-48-0 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B145175-500mg |
3-Bromo-4-Ethoxy-5-Methoxybenzoic Acid |
671790-48-0 | 500mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-05614-0.05g |
3-bromo-4-ethoxy-5-methoxybenzoic acid |
671790-48-0 | 95.0% | 0.05g |
$54.0 | 2025-02-21 | |
| Enamine | EN300-05614-0.1g |
3-bromo-4-ethoxy-5-methoxybenzoic acid |
671790-48-0 | 95.0% | 0.1g |
$80.0 | 2025-02-21 | |
| Enamine | EN300-05614-0.25g |
3-bromo-4-ethoxy-5-methoxybenzoic acid |
671790-48-0 | 95.0% | 0.25g |
$113.0 | 2025-02-21 | |
| Enamine | EN300-05614-0.5g |
3-bromo-4-ethoxy-5-methoxybenzoic acid |
671790-48-0 | 95.0% | 0.5g |
$180.0 | 2025-02-21 | |
| Enamine | EN300-05614-1.0g |
3-bromo-4-ethoxy-5-methoxybenzoic acid |
671790-48-0 | 95.0% | 1.0g |
$230.0 | 2025-02-21 | |
| Enamine | EN300-05614-2.5g |
3-bromo-4-ethoxy-5-methoxybenzoic acid |
671790-48-0 | 95.0% | 2.5g |
$365.0 | 2025-02-21 |
3-Bromo-4-Ethoxy-5-Methoxybenzoic Acid Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 3-Bromo-4-Ethoxy-5-Methoxybenzoic Acid
Professional Introduction to 3-Bromo-4-Ethoxy-5-Methoxybenzoic Acid (CAS No. 671790-48-0)
3-Bromo-4-Ethoxy-5-Methoxybenzoic Acid, with the chemical formula C9H9BrO4, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its unique CAS number 671790-48-0, is a brominated derivative of benzoic acid, featuring ethoxy and methoxy substituents at specific positions on the aromatic ring. Its structural characteristics make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The benzoic acid core is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. The introduction of bromine at the third position, along with ethoxy and methoxy groups at the fourth and fifth positions respectively, enhances its reactivity and functionality. This specific arrangement allows for further chemical modifications, making it a preferred building block for drug discovery initiatives.
In recent years, there has been a surge in research focused on developing selective inhibitors targeting various disease pathways. 3-Bromo-4-Ethoxy-5-Methoxybenzoic Acid has emerged as a key intermediate in the synthesis of small-molecule inhibitors that modulate enzyme activity and cellular signaling. For instance, studies have demonstrated its utility in generating compounds that exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
The pharmaceutical industry has shown particular interest in this compound due to its potential applications in oncology. Preclinical studies have highlighted its role in developing agents that disrupt aberrant signaling pathways associated with tumor growth. The ethoxy and methoxy groups contribute to the compound's solubility and metabolic stability, which are critical factors for drug efficacy and pharmacokinetics. Additionally, the benzoic acid moiety is known to enhance binding affinity to biological targets, making it an attractive scaffold for medicinal chemists.
Advances in computational chemistry have further accelerated the exploration of 3-Bromo-4-Ethoxy-5-Methoxybenzoic Acid's potential. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding in the rational design of more potent derivatives. These simulations have guided researchers in optimizing substitution patterns and exploring novel analogs with enhanced pharmacological profiles.
The synthetic methodologies for obtaining high-purity 3-Bromo-4-Ethoxy-5-Methoxybenzoic Acid have also seen significant advancements. Modern synthetic routes leverage catalytic systems that improve yield and reduce environmental impact. For example, transition metal-catalyzed reactions have enabled more efficient bromination and functionalization steps, ensuring scalability for industrial applications.
In conclusion, 3-Bromo-4-Ethoxy-5-Methoxybenzoic Acid (CAS No. 671790-48-0) represents a cornerstone compound in contemporary pharmaceutical research. Its unique structural features and reactivity make it indispensable for developing innovative therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of drug discovery efforts across multiple therapeutic domains.
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